molecular formula C9H11N3O3 B2368713 3-Ethyl-1-(3-nitrophenyl)urea CAS No. 198693-17-3

3-Ethyl-1-(3-nitrophenyl)urea

Cat. No.: B2368713
CAS No.: 198693-17-3
M. Wt: 209.205
InChI Key: MYBAPDHPDMSFRP-UHFFFAOYSA-N
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Description

3-Ethyl-1-(3-nitrophenyl)urea is an organic compound with the molecular formula C9H11N3O3 It is a derivative of urea, where one of the nitrogen atoms is substituted with an ethyl group and the other nitrogen atom is substituted with a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(3-nitrophenyl)urea can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with ethyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:

3-Nitroaniline+Ethyl isocyanateThis compound\text{3-Nitroaniline} + \text{Ethyl isocyanate} \rightarrow \text{this compound} 3-Nitroaniline+Ethyl isocyanate→this compound

Another method involves the nucleophilic addition of ethylamine to 3-nitrophenyl isocyanate. This reaction can be carried out in water without the need for an organic co-solvent, making it an environmentally friendly option .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent is preferred for its sustainability and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(3-nitrophenyl)urea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-Ethyl-1-(3-aminophenyl)urea.

    Substitution: Various N-substituted ureas.

    Hydrolysis: 3-Nitroaniline and ethylamine.

Scientific Research Applications

3-Ethyl-1-(3-nitrophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-(4-nitrophenyl)urea
  • 1-Ethyl-3-(2-methyl-4-nitrophenyl)urea
  • 1-Methyl-3-(3-nitrophenyl)urea
  • 1-Isopropyl-3-(3-nitrophenyl)urea

Uniqueness

3-Ethyl-1-(3-nitrophenyl)urea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position of the phenyl ring and the ethyl group on the urea nitrogen atom confer distinct properties compared to other similar compounds .

Properties

IUPAC Name

1-ethyl-3-(3-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-10-9(13)11-7-4-3-5-8(6-7)12(14)15/h3-6H,2H2,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBAPDHPDMSFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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